molecular formula C11H14F2N2 B14847735 2-(2,5-Difluoro-benzyl)-piperazine

2-(2,5-Difluoro-benzyl)-piperazine

Cat. No.: B14847735
M. Wt: 212.24 g/mol
InChI Key: KMILWZSOMDFKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Difluoro-benzyl)-piperazine is an organic compound that belongs to the class of piperazines, which are heterocyclic amines containing a six-membered ring with two nitrogen atoms at opposite positions. The presence of the 2,5-difluorobenzyl group attached to the piperazine ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluoro-benzyl)-piperazine typically involves the reaction of 2,5-difluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluoro-benzyl)-piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.

    Substitution: The fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted benzyl piperazine derivatives.

Scientific Research Applications

2-(2,5-Difluoro-benzyl)-piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluoro-benzyl)-piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluoro-benzyl)-piperazine
  • 2-(3,5-Difluoro-benzyl)-piperazine
  • 2-(2,6-Difluoro-benzyl)-piperazine

Uniqueness

2-(2,5-Difluoro-benzyl)-piperazine is unique due to the specific positioning of the fluorine atoms on the benzyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets compared to other difluorobenzyl piperazine derivatives.

Properties

Molecular Formula

C11H14F2N2

Molecular Weight

212.24 g/mol

IUPAC Name

2-[(2,5-difluorophenyl)methyl]piperazine

InChI

InChI=1S/C11H14F2N2/c12-9-1-2-11(13)8(5-9)6-10-7-14-3-4-15-10/h1-2,5,10,14-15H,3-4,6-7H2

InChI Key

KMILWZSOMDFKSW-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CC2=C(C=CC(=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.